molecular formula C21H19FN2 B15171899 3-(3-Ethyl-5-fluoro-4-methyl-3,4-dihydroisoquinolin-1-yl)quinoline CAS No. 919786-43-9

3-(3-Ethyl-5-fluoro-4-methyl-3,4-dihydroisoquinolin-1-yl)quinoline

Cat. No.: B15171899
CAS No.: 919786-43-9
M. Wt: 318.4 g/mol
InChI Key: CTUJZPRBDNRNLQ-UHFFFAOYSA-N
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Description

3-(3-Ethyl-5-fluoro-4-methyl-3,4-dihydroisoquinolin-1-yl)quinoline is a complex organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by its unique structure, which includes a quinoline ring fused with an isoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Ethyl-5-fluoro-4-methyl-3,4-dihydroisoquinolin-1-yl)quinoline typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Isoquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of Substituents: The ethyl, fluoro, and methyl groups can be introduced through various substitution reactions, such as Friedel-Crafts alkylation and halogenation.

    Cyclization: The final step involves cyclization to form the fused quinoline-isoquinoline structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Ethyl-5-fluoro-4-methyl-3,4-dihydroisoquinolin-1-yl)quinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.

Scientific Research Applications

3-(3-Ethyl-5-fluoro-4-methyl-3,4-dihydroisoquinolin-1-yl)quinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-(3-Ethyl-5-fluoro-4-methyl-3,4-dihydroisoquinolin-1-yl)quinoline involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Ethyl-5-fluoro-4-methyl-3,4-dihydroisoquinolin-1-yl)quinoline: shares similarities with other isoquinoline derivatives, such as:

Uniqueness

The presence of both ethyl and fluoro substituents in this compound distinguishes it from other similar compounds

Properties

CAS No.

919786-43-9

Molecular Formula

C21H19FN2

Molecular Weight

318.4 g/mol

IUPAC Name

3-ethyl-5-fluoro-4-methyl-1-quinolin-3-yl-3,4-dihydroisoquinoline

InChI

InChI=1S/C21H19FN2/c1-3-18-13(2)20-16(8-6-9-17(20)22)21(24-18)15-11-14-7-4-5-10-19(14)23-12-15/h4-13,18H,3H2,1-2H3

InChI Key

CTUJZPRBDNRNLQ-UHFFFAOYSA-N

Canonical SMILES

CCC1C(C2=C(C=CC=C2F)C(=N1)C3=CC4=CC=CC=C4N=C3)C

Origin of Product

United States

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